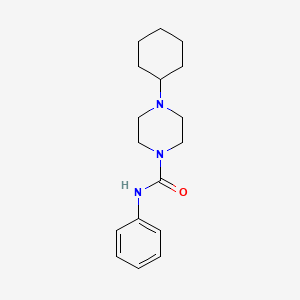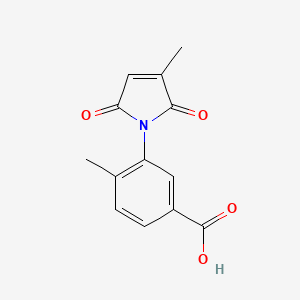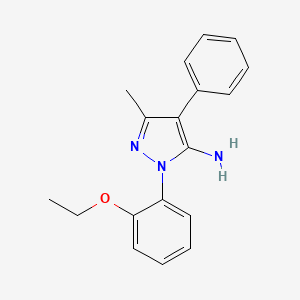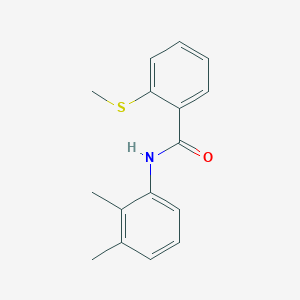![molecular formula C22H18FN3O2 B3610019 N-(4-fluorophenyl)-2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3610019.png)
N-(4-fluorophenyl)-2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetamide
描述
N-(4-fluorophenyl)-2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetamide, also known as FPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPA belongs to the class of benzimidazole derivatives and has been studied for its ability to inhibit the growth of cancer cells.
作用机制
N-(4-fluorophenyl)-2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetamide exerts its anticancer effects by inhibiting tubulin polymerization, which is required for the formation of microtubules. Microtubules are essential for cell division and are a target for many anticancer drugs. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and leads to the arrest of the cell cycle.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. In animal studies, this compound has been shown to inhibit tumor growth without causing significant toxicity. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the advantages of N-(4-fluorophenyl)-2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetamide is its specificity for tubulin, which makes it a promising candidate for the development of anticancer drugs. However, one limitation of this compound is its low water solubility, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and administration schedule for this compound.
未来方向
For N-(4-fluorophenyl)-2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetamide research include the development of more water-soluble analogs, the evaluation of this compound in combination with other anticancer drugs, and the investigation of this compound's potential in other disease states. Additionally, more studies are needed to elucidate the mechanism of action of this compound and to determine its potential for clinical use.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research for its potential therapeutic properties. This compound has been shown to inhibit the growth of cancer cells by inhibiting the activity of tubulin. While more research is needed to determine the optimal dosage and administration schedule for this compound, it represents a promising candidate for the development of anticancer drugs.
科学研究应用
N-(4-fluorophenyl)-2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetamide has been extensively studied for its potential therapeutic properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and ovarian cancer. This compound works by inhibiting the activity of tubulin, a protein that is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2/c23-16-10-12-17(13-11-16)24-22(27)14-26-20-9-5-4-8-19(20)25-21(26)15-28-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPQJRLGTYVROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-cyclohexyl-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609949.png)
![2-[(4-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3609971.png)
![5-amino-1-benzyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3609979.png)
![5-amino-1-(4-methoxybenzyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3609985.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methoxyphenyl)glycinamide](/img/structure/B3609996.png)
![7-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B3610008.png)

![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B3610015.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3610033.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3610050.png)
![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3610058.png)